Hemopressin(rat) Hemopressin(rat) Bioactive endogenous peptide substrate for endopeptidase 24.15 (ep24.15), neurolysin (ep24.16) and ACE. Ki values are 27.76, 3.43 and 1.87 μM respectively. Potent hypotensive in vivo. Also acts as a selective CB1 receptor inverse agonist. Displays antinociceptive activity and induces hypophagia in vivo.
Brand Name: Vulcanchem
CAS No.: 568588-77-2
VCID: VC0013161
InChI: InChI=1S/C53H77N13O12/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78)/t35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4
Molecular Formula: C53H77N13O12
Molecular Weight: 1088.278

Hemopressin(rat)

CAS No.: 568588-77-2

Cat. No.: VC0013161

Molecular Formula: C53H77N13O12

Molecular Weight: 1088.278

* For research use only. Not for human or veterinary use.

Hemopressin(rat) - 568588-77-2

Specification

CAS No. 568588-77-2
Molecular Formula C53H77N13O12
Molecular Weight 1088.278
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Standard InChI InChI=1S/C53H77N13O12/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78)/t35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1
Standard InChI Key DUTLYPZZJJBEAJ-QISMNGAHSA-N
SMILES CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4

Introduction

Discovery and Identification of Hemopressin (rat)

Hemopressin was first discovered in rat brain using an innovative enzyme-substrate capture technique. Researchers employed inactivated thimet-oligopeptidase to trap peptides from the cytosol of the brain, spleen, and adipose tissue of rodents, which proved critical in identifying the original rat hemopressin sequence (PVNFKFLSH) . The peptide was isolated from hot acid extracts of rodent brain, and its discovery represented a significant breakthrough as it was the first peptide-based ligand identified for the cannabinoid receptor system, which until then was thought to be exclusively regulated by lipid-based compounds . The name "hemopressin" derives from its origin as a hemoglobin α-chain derived peptide and its observed hypotensive activity (ability to affect blood pressure) when first characterized .

The identification process involved sophisticated analytical techniques including mass spectrometry and conformational-sensitive antibodies that recognize specific changes induced by ligands binding to G-protein coupled receptors. These methodologies allowed researchers to detect hemopressin's presence in various tissues and determine its interaction with cannabinoid receptors . Subsequent studies have confirmed the natural occurrence of hemopressin in rodent brain tissue, providing evidence that it may function as an endogenous modulator of the cannabinoid system . The substrate-capture assay technique employed in hemopressin's discovery has since been recognized as a valuable approach for identifying natural peptide ligands for various G-protein coupled receptors .

Structure and Properties of Hemopressin (rat)

Hemopressin from rat sources consists of a specific nine-amino acid sequence (PVNFKFLSH), which distinguishes it from the human and mouse variants that have a slightly different sequence (PVNFKLLSH). This difference, though subtle with only one amino acid variation (F vs L at position 7), highlights species diversity in hemopressin structure and potentially its function . The peptide's structural characteristics are critical for its biological activity, with studies using circular dichroism and nuclear magnetic resonance spectroscopy indicating that regular turn structures in the central portion of hemopressin are essential for effective interaction with cannabinoid receptor type 1 . These structural features contribute to hemopressin's ability to function as an inverse agonist at CB1 receptors.

The rat hemopressin can be found in various tissues beyond the brain, including liver, kidneys, spleen, and adrenal glands, suggesting widespread physiological roles throughout the body . In terms of physical properties, as a peptide, hemopressin possesses different chemical characteristics compared to traditional endocannabinoids like anandamide and 2-arachidonoylglycerol, which are lipid-based molecules. This distinction in chemical nature contributes to hemopressin's unique pharmacological profile and potential therapeutic applications . The identification of hemopressin's structure has also led to the discovery of related peptides, including extended versions such as RVD-hemopressin (RVDPVNFKFLSH) and VD-hemopressin (VDPVNFKFLSH), as well as shorter fragments like NFKF, each potentially having distinct biological activities .

Table 1: Comparative Structure of Hemopressin Across Species

Hemopressin VariantSpeciesAmino Acid Sequence
Rat HemopressinRattus norvegicus, Capra hircus, Equus caballus, Panthera tigris sumatrae, Ursus maritimus, Nasua nasuaPVNFKFLSH
Human/Mouse HemopressinHomo sapiens, Mus musculus, Macaca mulata, Sus scrofa, Gallus gallusPVNFKLLSH
Rat RVD-HemopressinRattus norvegicus, Capra hircus, Equus caballus, Panthera tigris sumatrae, Ursus maritimus, Nasua nasuaRVDPVNFKFLSH
Human/Mouse RVD-HemopressinHomo sapiens, Mus musculus, Macaca mulata, Sus scrofa, Gallus gallusRVDPVNFKLLSH

Biological Activity and Pharmacological Profile

Effects on Food Intake and Appetite Regulation

One of the most thoroughly documented physiological effects of hemopressin (rat) is its impact on feeding behavior and appetite regulation. Central and systemic administration of hemopressin produces dose-dependent decreases in night-time food intake in both rats and mice, demonstrating its anorectic properties . This effect has been observed in multiple experimental paradigms, including studies with normal male rats and mice, as well as in genetically obese ob/ob male mice, suggesting broad applicability across different metabolic conditions . Importantly, the anorectic effect of hemopressin occurs without causing obvious adverse side effects that are often associated with synthetic cannabinoid receptor antagonists, indicating a potentially favorable safety profile .

The specific mechanism underlying hemopressin's effects on feeding behavior has been rigorously investigated through various experimental approaches. When administered intracerebroventricularly to mice at a dose of 10 nmol per animal, hemopressin significantly decreased food intake at 1, 2, and 4 hours after injection, with this effect normalizing over a 12-hour period, indicating a transient rather than prolonged suppression of appetite . The involvement of CB1 receptors in mediating these effects is supported by experimental evidence showing that the anorectic effect of hemopressin is completely absent in CB1 receptor knockout mice, providing strong support for a CB1 receptor-dependent mechanism . Furthermore, hemopressin can effectively block the hyperphagia (increased food intake) induced by CB1 receptor agonists in rats, providing additional evidence for its antagonistic action at CB1 receptors in vivo .

Other Physiological Effects

Beyond its influence on appetite regulation, hemopressin (rat) exhibits several other notable physiological effects that highlight its diverse functional profile. The peptide was initially named for its ability to cause small decreases in blood pressure, indicating a potential role in cardiovascular regulation . This hypotensive effect suggests that hemopressin may interact with cardiovascular control mechanisms, potentially through both cannabinoid receptor-dependent and independent pathways. The cardiovascular effects of hemopressin represent an area of ongoing investigation that could reveal additional therapeutic applications for this peptide.

Hemopressin also demonstrates nonopioid antinociceptive (pain-reducing) effects, suggesting potential applications in pain management . These analgesic properties appear to be mediated through interaction with both peripheral and central pain pathways, and importantly, are achieved without the psychoactive effects typically associated with cannabinoid receptor agonists . The combination of analgesic activity with the absence of psychotropic side effects makes hemopressin a particularly interesting candidate for pain therapy development. Additionally, some studies suggest that hemopressin may influence memory processes, with intracerebroventricular administration potentially enhancing memory retention in certain experimental paradigms, though this effect appears to differ between hemopressin and its extended variants .

Research Methodologies and Experimental Findings

Investigations into hemopressin (rat) have employed diverse experimental approaches to characterize its pharmacological properties and physiological effects. In vitro studies have utilized receptor binding assays, GTPγS binding experiments, adenylyl cyclase activity measurements, and MAPK (mitogen-activated protein kinase) signaling assessments to characterize hemopressin's interaction with cannabinoid receptors . These methods have conclusively demonstrated that hemopressin functions as a CB1 receptor-selective inverse agonist, with potency comparable to synthetic antagonists like SR141716 (rimonabant). Structural studies using circular dichroism and nuclear magnetic resonance spectroscopy have revealed critical structural features necessary for hemopressin's interaction with CB1 receptors, particularly identifying the importance of turn structures in the central portion of the peptide .

In vivo experiments have focused predominantly on feeding behavior and have utilized carefully controlled experimental designs to elucidate hemopressin's effects. These studies typically involve administration of hemopressin either intracerebroventricularly (directly into the brain) or intraperitoneally (systemically) to rats or mice, followed by precise measurements of food intake at various time points . Behavioral satiety sequence analyses have been conducted to comprehensively assess the impact of hemopressin on feeding patterns, confirming that the peptide maintains normal behavioral sequences while attenuating food intake . Genetic approaches, particularly the use of CB1 receptor knockout mice, have provided critical evidence for the receptor-dependent mechanism of hemopressin's anorectic effects . Additionally, interaction studies examining hemopressin's ability to block the effects of CB1 receptor agonists like CP55940 have further confirmed its antagonistic properties in vivo .

Comparative Analysis with Related Peptides

Hemopressin (rat) belongs to a family of related peptides that includes extended variants such as RVD-hemopressin (RVDPVNFKFLSH) and VD-hemopressin (VDPVNFKFLSH), as well as shorter fragments like NFKF . These peptides exhibit varying degrees of sequence homology but may possess distinct pharmacological profiles and physiological effects. Interestingly, while hemopressin functions as a CB1 receptor inverse agonist, some of the extended variants have been reported to act as positive allosteric modulators or even partial agonists at cannabinoid receptors, highlighting the complexity of structure-activity relationships within this peptide family . The diversity in pharmacological profiles among hemopressin-related peptides provides valuable opportunities for developing targeted therapeutic interventions with specific effects on cannabinoid receptor signaling.

Species variations in hemopressin structure add another layer of complexity to comparative analyses. The rat variant (PVNFKFLSH) differs from the human and mouse variants (PVNFKLLSH) at position 7 (F vs L), which may contribute to subtle differences in receptor binding affinity and downstream signaling effects . This structural diversity across species suggests evolutionary adaptation of hemopressin's functions and highlights the importance of considering species-specific effects when translating experimental findings to potential clinical applications. Detailed analysis of the structure-activity relationships among hemopressin variants has provided valuable insights into the molecular determinants of cannabinoid receptor interaction, with studies indicating that the central portion of hemopressin is particularly critical for effective receptor binding .

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